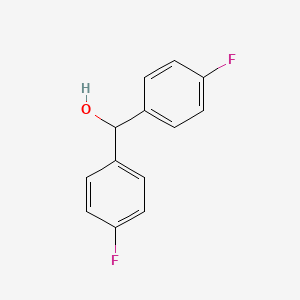

4,4-Difluorobenzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZPQWLFWZYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189999 | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Difluorobenzhydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

365-24-2 | |

| Record name | Bis(4-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-difluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Difluorobenzhydrol from 4,4'-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Difluorobenzhydrol, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reduction of its precursor, 4,4'-difluorobenzophenone. This document details the prevalent synthesis methodology, experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

4,4'-Difluorobenzophenone is a diaryl ketone that serves as a fundamental building block in organic synthesis, notably in the production of high-performance polymers like PEEK (polyetheretherketone).[1][2] Its reduction product, 4,4'-Difluorobenzhydrol (also known as bis(4-fluorophenyl)methanol), is a valuable intermediate in the synthesis of pharmacologically active molecules.[3][4] The conversion of the ketone functional group in 4,4'-difluorobenzophenone to a secondary alcohol in 4,4'-Difluorobenzhydrol is a critical transformation, typically achieved through reduction.

The most common and efficient method for this synthesis is the reduction of the ketone using a hydride transfer reagent, with sodium borohydride (NaBH₄) being a widely used, mild, and selective reducing agent for this purpose.[5][6][7] This guide will focus on the sodium borohydride-mediated reduction, providing a detailed experimental protocol and relevant data.

Reaction Pathway: Ketone Reduction

The core chemical transformation is the reduction of the carbonyl group (C=O) of 4,4'-difluorobenzophenone to a hydroxyl group (-OH), yielding 4,4'-Difluorobenzhydrol. This is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Caption: General reaction scheme for the reduction of 4,4'-difluorobenzophenone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,4'-Difluorobenzhydrol.

| Parameter | 4,4'-Difluorobenzophenone (Starting Material) | 4,4'-Difluorobenzhydrol (Product) | Reference |

| Molecular Formula | C₁₃H₈F₂O | C₁₃H₁₀F₂O | [1][8] |

| Molecular Weight | 218.20 g/mol | 220.21 g/mol | [1][8] |

| Appearance | Colorless/White Solid | White to yellowish crystalline powder | [1][3] |

| Melting Point | 107.5 - 108.5 °C | 46.0 - 49.0 °C | [1][9] |

| Typical Reducing Agent | - | Sodium Borohydride (NaBH₄) | [3][5][6] |

| Typical Solvent | - | Methanol | [3] |

| Reaction Time | - | 2 - 3 hours | [3] |

| Reported Yield | - | 93 - 97% | [3] |

Detailed Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed methodology for the reduction of 4,4'-difluorobenzophenone using sodium borohydride. The protocol is adapted from established general procedures.[3][5]

4.1. Materials and Reagents

-

4,4'-Difluorobenzophenone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Water (H₂O)

-

Acetic Acid or Hydrochloric Acid (for work-up)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

-

TLC plates and developing chamber

4.2. Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes). Stir the solution at room temperature until the starting material is completely dissolved.[3]

-

Reduction: Slowly add sodium borohydride (0.6 mol) portion-wise to the stirred solution over a period of approximately 45 minutes.[3] Maintain the reaction at room temperature. The addition of NaBH₄ can cause the evolution of hydrogen gas, especially in the presence of protic solvents like methanol, so the addition should be controlled.[10]

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for 2-3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (benzophenone derivative) and the formation of the product (benzhydrol derivative).[3][6][11]

-

Quenching and Neutralization: Upon completion, dilute the reaction mixture with water (approx. 750 mL for a 1.0 mol scale reaction).[3] Carefully adjust the pH to ~4 by adding acetic acid.[3] This step neutralizes the excess borohydride and the resulting borate esters.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 400 mL for a 1.0 mol scale reaction).[3]

-

Washing and Drying: Combine the organic layers and wash with water (200 mL).[3] Dry the organic layer over anhydrous sodium sulfate.[3]

-

Solvent Removal: Filter off the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 4,4'-Difluorobenzhydrol as a white to off-white solid.[3]

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes.[5]

4.3. Characterization The final product should be characterized to confirm its identity and purity. Standard methods include:

-

Melting Point Determination: Compare with the literature value.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the ketone C=O stretch (~1660 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by analyzing the proton (¹H) and carbon (¹³C) NMR spectra.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of 4,4'-Difluorobenzhydrol.

Safety Considerations

-

Sodium Borohydride (NaBH₄): This reagent is caustic and must be handled with care.[5] It reacts with water and protic solvents to produce flammable hydrogen gas. Ensure adequate ventilation and avoid contact with skin and eyes.

-

Solvents: Methanol and dichloromethane are toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Acids: Handle acids used in the work-up with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The reduction of 4,4'-difluorobenzophenone to 4,4'-Difluorobenzhydrol is a robust and high-yielding synthetic transformation. The use of sodium borohydride in methanol provides a simple, efficient, and scalable method suitable for various research and development applications. The detailed protocol and workflow provided in this guide offer a clear pathway for scientists to successfully synthesize this important chemical intermediate.

References

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 3. 4,4'-Difluorobenzhydrol | 365-24-2 [chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists [mdpi.com]

- 5. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 6. zenodo.org [zenodo.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4,4'-Difluorobenzhydrol [webbook.nist.gov]

- 9. 4,4'-Difluorobenzhydrol | 365-24-2 | TCI AMERICA [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to 4,4'-Difluorobenzhydrol for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of a Key Synthetic Intermediate

Introduction

4,4'-Difluorobenzhydrol is a fluorinated aromatic alcohol that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, particularly the presence of two fluorine atoms on the phenyl rings, impart unique properties that are leveraged in the development of bioactive molecules. This technical guide provides a detailed overview of the physical and chemical properties of 4,4'-Difluorobenzhydrol, comprehensive experimental protocols for its synthesis and analysis, and insights into its applications, with a focus on its role as a precursor in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,4'-Difluorobenzhydrol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of 4,4'-Difluorobenzhydrol

| Property | Value | Reference(s) |

| CAS Number | 365-24-2 | [1][2] |

| Molecular Formula | C₁₃H₁₀F₂O | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystalline flakes.[4] | [3][4] |

| Melting Point | 45 - 49 °C | [3][5] |

| Boiling Point | 154 °C at 5 mmHg | [3] |

| Solubility | Data not readily available in quantitative terms. Soluble in methanol and toluene.[2] | [2] |

| pKa | 13.41 ± 0.20 (Predicted) | [4] |

Synthesis of 4,4'-Difluorobenzhydrol

The most common and efficient method for the synthesis of 4,4'-Difluorobenzhydrol is the reduction of 4,4'-difluorobenzophenone. The following protocol details a standard laboratory procedure for this transformation.

Experimental Protocol: Synthesis via Reduction of 4,4'-Difluorobenzophenone

Materials:

-

4,4'-Difluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Acetic acid

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 mole) in methanol.[4]

-

To this stirred solution, add sodium borohydride (0.6 moles) portion-wise at room temperature over a period of 45 minutes.[4]

-

Continue stirring the reaction mixture at ambient temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction, dilute the mixture with water.[4]

-

Adjust the pH of the solution to 4 using acetic acid.[4]

-

Extract the product with dichloromethane (2 x 400 mL).[4]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.[4]

-

Evaporate the solvent under reduced pressure to yield 4,4'-Difluorobenzhydrol as a white to off-white solid.[4]

This straightforward protocol provides a high yield of the desired product.

Chemical Reactivity and Stability

4,4'-Difluorobenzhydrol is a stable compound under recommended storage conditions, which are in a dry and sealed container at room temperature.[4] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4][6] The hydroxyl group can undergo typical reactions of alcohols, such as esterification and etherification, which is fundamental to its use as a synthetic intermediate.

Spectroscopic Analysis

Characterization of 4,4'-Difluorobenzhydrol is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methine proton of the C-OH group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Difluorobenzhydrol will exhibit a characteristic broad absorption band for the O-H stretching of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks will correspond to C-H aromatic stretching and C-F stretching.[2]

Mass Spectrometry (MS)

Mass spectrometric analysis can be used to confirm the molecular weight of the compound.[2]

Applications in Drug Development

A significant application of 4,4'-Difluorobenzhydrol is its role as a precursor in the synthesis of pharmacologically active molecules, particularly muscarinic acetylcholine receptor (mAChR) antagonists.[8][9][10] Derivatives of 4,4'-Difluorobenzhydrol have been investigated for their potential in treating various neurological disorders.[8][11]

The following diagram illustrates the workflow from the synthesis of 4,4'-Difluorobenzhydrol to its utilization in the preparation of mAChR antagonists.

Caption: Workflow for the synthesis of 4,4'-Difluorobenzhydrol and its use as a precursor.

Safety and Handling

4,4'-Difluorobenzhydrol is classified as an irritant, causing serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area.[4]

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H319: Causes serious eye irritation.[4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Conclusion

4,4'-Difluorobenzhydrol is a valuable synthetic intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity allows for its incorporation into more complex molecular architectures. The primary application of 4,4'-Difluorobenzhydrol in the pharmaceutical industry, particularly as a building block for muscarinic acetylcholine receptor antagonists, highlights its importance in drug discovery and development. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

- 1. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 2. 4,4'-Difluorobenzhydrol [webbook.nist.gov]

- 3. 4,4'-Difluorobenzhydrol | 365-24-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4,4'-Difluorobenzhydrol(365-24-2) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Difluorobenzhydrol for Researchers and Drug Development Professionals

Central Islip, NY – December 14, 2025 – This technical guide provides a comprehensive overview of 4,4'-Difluorobenzhydrol, a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. This document outlines its chemical properties, a detailed synthesis protocol, and its role in the modulation of muscarinic acetylcholine receptors.

Core Compound Identification

Chemical Name: 4,4'-Difluorobenzhydrol CAS Number: 365-24-2[1] Molecular Formula: C₁₃H₁₀F₂O[2] Molecular Weight: 220.21 g/mol [3]

Synonyms: Bis(4-fluorophenyl)methanol, 4,4'-Difluorodiphenylcarbinol, Bis(p-fluorophenyl)methanol[1]

Molecular Structure: The structure of 4,4'-Difluorobenzhydrol consists of a central methanol carbon atom bonded to two para-fluorophenyl groups.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4,4'-Difluorobenzhydrol is presented below. This data is essential for its identification, purification, and application in further synthetic procedures.

Table 1: Physicochemical Properties of 4,4'-Difluorobenzhydrol

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 43-45 °C (lit.) | [3][5] |

| Boiling Point | 143 °C at 3 mmHg (lit.) | [3][5] |

| Density | 1.2031 g/cm³ (estimate) | [3] |

| Flash Point | >113 °C (>235.4 °F) | |

| Storage Temperature | Room Temperature (in a cool, dry place) | [4][5] |

Table 2: Spectroscopic Data of 4,4'-Difluorobenzhydrol

| Technique | Data Highlights | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and carbinol protons. | [6] |

| ¹³C NMR (CDCl₃) | Peaks indicating the carbon skeleton, including the carbinol carbon and fluorinated aromatic carbons. | [2] |

| IR Spectroscopy | Characteristic absorptions for O-H and C-F bonds. | [1] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [1] |

Synthesis of 4,4'-Difluorobenzhydrol

The most common laboratory-scale synthesis of 4,4'-Difluorobenzhydrol involves the reduction of 4,4'-difluorobenzophenone. The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Reduction of 4,4'-Difluorobenzophenone

Objective: To synthesize 4,4'-Difluorobenzhydrol by the sodium borohydride reduction of 4,4'-difluorobenzophenone.

Materials:

-

4,4'-Difluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes).

-

Reduction: While stirring at room temperature, add sodium borohydride (0.6 mol) portion-wise over 45 minutes.[5] The reaction is mildly exothermic.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[5]

-

Quenching and Neutralization: Upon completion, dilute the reaction mixture with water (750 mL).[5] Adjust the pH to 4 with acetic acid to neutralize any remaining borohydride and the resulting borate esters.[5]

-

Extraction: Extract the product into dichloromethane (2 x 400 mL).[5]

-

Washing and Drying: Wash the combined organic layers with water (200 mL) and then dry over anhydrous sodium sulfate.[5]

-

Isolation: Remove the solvent by rotary evaporation under reduced pressure to yield the crude product.[5]

-

Purification: The resulting white to off-white solid can be further purified by recrystallization to yield pure 4,4'-Difluorobenzhydrol (93-97% yield).[5]

Application in Drug Development: M1 Muscarinic Receptor Antagonists

4,4'-Difluorobenzhydrol is a crucial building block for the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists.[6] These receptors are implicated in various neurological functions, and their modulation is a key strategy in the development of treatments for conditions such as Alzheimer's disease and schizophrenia.

Derivatives of 4,4'-Difluorobenzhydrol, particularly carbamates, have shown high affinity and selectivity for the M1 receptor subtype.[6] These antagonists function by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to the M1 receptor.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[7] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

An M1 antagonist, derived from 4,4'-Difluorobenzhydrol, blocks the initial binding of acetylcholine, thereby preventing the activation of this signaling cascade.

References

- 1. 4,4'-Difluorobenzhydrol [webbook.nist.gov]

- 2. 4,4'-Difluorobenzhydrol(365-24-2) 13C NMR [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4,4'-Difluorobenzhydrol | 365-24-2 | TCI AMERICA [tcichemicals.com]

- 5. 4,4'-Difluorobenzhydrol | 365-24-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,4'-Difluorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Difluorobenzhydrol (CAS No. 365-24-2), a key intermediate in the synthesis of various pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for 4,4'-Difluorobenzhydrol.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | Multiplet | 4H | Ar-H (ortho to -CHF) |

| 6.97 | Multiplet | 4H | Ar-H (meta to -CHF) |

| 5.65 | Singlet | 1H | -CH (OH)- |

| 2.96 | Singlet | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

| Chemical Shift (δ) ppm | Assignment |

| 162.1 | C -F |

| 139.6 | Ar C -CH |

| 128.3 | Ar C H (ortho to -CHF) |

| 115.3 | Ar C H (meta to -CHF) |

| 75.5 | -C H(OH)- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹⁹F NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of 4,4'-Difluorobenzhydrol exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for 4,4'-Difluorobenzhydrol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3070 - 3030 | Medium | C-H stretch (aromatic) |

| 1605, 1508 | Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-F stretch (aryl fluoride) |

| 1158 | Strong | C-O stretch (secondary alcohol) |

| 830 | Strong | C-H bend (para-disubstituted aromatic) |

Sample preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4,4'-Difluorobenzhydrol is presented below.

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzhydrol

| m/z | Relative Intensity (%) | Assignment |

| 220 | 20.1 | [M]⁺ (Molecular ion) |

| 201 | 5.5 | [M - H - H₂O]⁺ |

| 123 | 100 | [M - C₇H₄FO]⁺ (Base Peak) |

| 95 | 17.5 | [C₆H₄F]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A sample of 4,4'-Difluorobenzhydrol (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. The spectrum is referenced to an external standard, typically CFCl₃ (0 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C NMR).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of 4,4'-Difluorobenzhydrol (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if volatile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization: The sample is bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each ion. The data is processed to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Difluorobenzhydrol.

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 4,4'-Difluorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the Solubility Profile of 4,4'-Difluorobenzhydrol

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4,4'-Difluorobenzhydrol possesses a polar hydroxyl (-OH) group and two electronegative fluorine atoms, which contribute to its overall polarity. The presence of two phenyl rings, however, introduces a significant non-polar character. Therefore, its solubility will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Based on the known solubility of the parent compound, benzhydrol, which is miscible in methanol and acetone and freely soluble in methylene dichloride, we can project a similar or enhanced solubility profile for 4,4'-Difluorobenzhydrol in polar organic solvents due to the increased polarity from the fluorine atoms. Conversely, its solubility in non-polar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of 4,4'-Difluorobenzhydrol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can form hydrogen bonds with the hydroxyl group of 4,4'-Difluorobenzhydrol, and the polar nature of the solvent can solvate the polar C-F bonds. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of 4,4'-Difluorobenzhydrol. Dichloromethane is expected to be a particularly good solvent. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The primarily non-polar nature of these solvents makes them poor at solvating the polar regions of the 4,4'-Difluorobenzhydrol molecule, leading to weak solute-solvent interactions. |

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

To obtain precise quantitative solubility data, the equilibrium solubility method is a widely accepted and reliable technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

4,4'-Difluorobenzhydrol (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Difluorobenzhydrol to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4,4'-Difluorobenzhydrol of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 4,4'-Difluorobenzhydrol in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4,4'-Difluorobenzhydrol.

The Discovery and Historical Synthesis of 4,4'-Difluorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4,4'-Difluorobenzhydrol, a key intermediate in the development of pharmaceuticals. The document details the initial preparation of its precursor, 4,4'-difluorobenzophenone, and the subsequent reduction to the target molecule. Modern synthetic protocols are also presented, alongside a summary of its physical and spectroscopic properties. Furthermore, this guide explores the significant role of 4,4'-Difluorobenzhydrol derivatives as selective M1 muscarinic acetylcholine receptor antagonists, including a visualization of the relevant signaling pathway.

Introduction

4,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is a fluorinated organic compound with the chemical formula (FC₆H₄)₂CHOH. It serves as a crucial building block in organic synthesis, most notably in the preparation of various biologically active molecules. Its derivatives have garnered significant attention in the field of drug discovery, particularly for their potential as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a promising target for the treatment of various neurological disorders.[1][2] This guide traces the historical synthesis of this important compound and provides detailed experimental protocols for its preparation.

Historical Perspective: The First Synthesis of the Precursor

The journey to 4,4'-Difluorobenzhydrol begins with its oxidized precursor, 4,4'-difluorobenzophenone. The first documented synthesis of this key intermediate was reported in 1933 by R. D. Dunlop and John H. Gardner in the Journal of the American Chemical Society.[3][4][5] Their work laid the foundation for the subsequent development and utilization of this class of compounds.

The synthesis of 4,4'-difluorobenzophenone was achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involved the treatment of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride.[3][5]

The reaction proceeds with the formation of an acylium ion from p-fluorobenzoyl chloride and aluminum chloride, which then attacks the electron-rich fluorobenzene ring, primarily at the para position due to the directing effect of the fluorine atom.

Modern Synthesis of 4,4'-Difluorobenzhydrol

While the historical synthesis focused on the ketone precursor, modern and widely adopted methods for the preparation of 4,4'-Difluorobenzhydrol involve the reduction of 4,4'-difluorobenzophenone. A common and efficient method utilizes sodium borohydride (NaBH₄) in a protic solvent like methanol.[6]

This reduction is a straightforward and high-yielding process, making 4,4'-Difluorobenzhydrol readily accessible for further synthetic transformations.

Quantitative Data

The physical and chemical properties of 4,4'-Difluorobenzhydrol have been reported in various sources. The following table summarizes key quantitative data for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀F₂O | [6] |

| Molecular Weight | 220.22 g/mol | [6] |

| Melting Point | 43-45 °C | [6] |

| 46.0 to 49.0 °C | [2] | |

| 48 °C | [2] | |

| Boiling Point | 143 °C at 3 mmHg | [6] |

| 154 °C at 5 mmHg | [2] | |

| Appearance | White to light yellow powder to crystal | [2] |

| CAS Number | 365-24-2 | [2][6] |

Spectroscopic data are crucial for the characterization of 4,4'-Difluorobenzhydrol. While the raw spectra are extensive, their key features are summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the single proton of the hydroxyl-bearing carbon (the benzhydrylic proton). |

| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the different carbon environments in the molecule, including the two types of aromatic carbons and the benzhydrylic carbon. |

| IR Spectroscopy | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands are also observed. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Historical Synthesis of 4,4'-Difluorobenzophenone (Dunlop and Gardner, 1933)[3]

Materials:

-

p-Fluorobenzoyl chloride (25.4 g)

-

Fluorobenzene (35 g)

-

Anhydrous aluminum chloride (30 g)

-

Petroleum ether (for recrystallization)

Procedure:

-

A mixture of p-fluorobenzoyl chloride and fluorobenzene was prepared.

-

Anhydrous aluminum chloride was added to the mixture.

-

The reaction was allowed to proceed, likely with stirring and at a controlled temperature (details not specified in the abstract).

-

The reaction mixture was worked up in the usual way for Friedel-Crafts reactions, which typically involves quenching with ice and hydrochloric acid, followed by extraction and purification.

-

The crude product was recrystallized from petroleum ether to yield colorless crystals of 4,4'-difluorobenzophenone.

Yield: 18.5 g (52%) Melting Point: 107.5-108.5 °C

Modern Synthesis of 4,4'-Difluorobenzhydrol[6]

Materials:

-

4,4'-Difluorobenzophenone (1.0 mol)

-

Sodium borohydride (NaBH₄) (0.6 mol)

-

Methanol (2 volumes relative to the benzophenone)

-

Water

-

Acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4,4'-difluorobenzophenone in methanol was prepared in a suitable reaction vessel equipped with a stirrer.

-

Sodium borohydride was added portion-wise to the stirred solution at room temperature over a period of 45 minutes.

-

The reaction mixture was stirred at ambient temperature for 2-3 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction was diluted with water (750 mL).

-

The pH of the mixture was adjusted to 4 with acetic acid.

-

The product was extracted with dichloromethane (2 x 400 mL).

-

The combined organic layers were washed with water (200 mL) and dried over anhydrous sodium sulfate.

-

The solvent was evaporated under reduced pressure to yield pure 4,4'-difluorobenzhydrol as a white to off-white solid.

Yield: 93-97%

Application in Drug Development: M1 Muscarinic Acetylcholine Receptor Antagonists

Derivatives of 4,4'-Difluorobenzhydrol have emerged as potent and selective antagonists of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is involved in cognitive functions like learning and memory.[1]

Antagonism of the M1 receptor has therapeutic potential in various neurological and psychiatric disorders. The signaling pathway of the M1 receptor involves its coupling to Gq/11 proteins. Upon activation by the endogenous ligand acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses. 4,4'-Difluorobenzhydrol-derived antagonists block the initial binding of acetylcholine, thereby inhibiting this signaling cascade.

Conclusion

4,4'-Difluorobenzhydrol is a compound with a rich history rooted in classic organic synthesis. From the early work on its benzophenone precursor to the development of efficient modern reduction methods, its accessibility has paved the way for its use in medicinal chemistry. The development of its derivatives as selective M1 muscarinic acetylcholine receptor antagonists highlights the continued importance of this foundational molecule in the ongoing quest for novel therapeutics for neurological disorders. This guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key historical and practical aspects of the synthesis and application of 4,4'-Difluorobenzhydrol.

References

An In-depth Technical Guide on the Mechanism of Action of 4,4'-Difluorobenzhydrol Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzhydrol serves as a key chemical scaffold in the development of pharmacologically active compounds. While the parent molecule is primarily a synthetic precursor, its carbamate derivatives have been identified as potent and selective antagonists of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Muscarinic receptors are G-protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in both the central and peripheral nervous systems, making them critical targets for therapeutic intervention in various diseases.[1][3] The M1 subtype, in particular, is implicated in cognitive processes, and its modulation is a promising strategy for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.[1] This guide provides a detailed overview of the mechanism of action of 4,4'-Difluorobenzhydrol carbamates, focusing on their interaction with the M1 muscarinic receptor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action for the biologically active derivatives of 4,4'-Difluorobenzhydrol is the selective antagonism of the M1 muscarinic acetylcholine receptor (hM1R).[1][3] These carbamate derivatives act as ligands that bind to the orthosteric site of the M1 receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This inhibition blocks the downstream signaling cascade typically initiated by M1 receptor activation.

Upon activation by acetylcholine, the M1 receptor couples to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ concentration mediates various cellular responses. By blocking the initial binding of acetylcholine, 4,4'-Difluorobenzhydrol carbamates inhibit this entire signaling pathway.[1]

Quantitative Data: Binding Affinities and Selectivity

A series of twelve 4,4'-Difluorobenzhydrol carbamates were evaluated for their binding affinity to the five human muscarinic acetylcholine receptor subtypes (hM1-hM5). The data, presented in the table below, highlights the high affinity and selectivity of these compounds for the hM1 receptor. The binding affinity is expressed as the inhibition constant (Ki), with lower values indicating a higher affinity.

| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) | Selectivity (hM2/hM1) | Selectivity (hM3/hM1) | Selectivity (hM4/hM1) | Selectivity (hM5/hM1) |

| 1 | 7.9 | 235 | 45 | 32 | 100 | 30 | 6 | 4 | 13 |

| 2 | 1.2 | 226 | 21 | 5 | 29 | 189 | 18 | 4 | 24 |

| 3 | 2.5 | 560 | 68 | 29 | 100 | 224 | 27 | 12 | 40 |

| 4 | 5.3 | 435 | 68 | 32 | 124 | 82 | 13 | 6 | 23 |

| 5 | 1.8 | 315 | 33 | 11 | 37 | 175 | 18 | 6 | 21 |

| 6 | 11 | 630 | 110 | 68 | 210 | 57 | 10 | 6 | 19 |

| 7 | 2.1 | 380 | 38 | 13 | 55 | 181 | 18 | 6 | 26 |

| 8 | 100 | 1000 | 220 | 130 | 380 | 10 | 2 | 1 | 4 |

| 9 | 20 | 1200 | 200 | 110 | 340 | 60 | 10 | 6 | 17 |

| 10 | 13 | 800 | 130 | 65 | 220 | 62 | 10 | 5 | 17 |

| 11 | 25 | 1500 | 250 | 130 | 450 | 60 | 10 | 5 | 18 |

| 12 | 15 | 900 | 150 | 80 | 280 | 60 | 10 | 5 | 19 |

Data sourced from Kilian et al. (2022).[1]

The results demonstrate that several of the synthesized carbamates, particularly compounds 2 , 5 , and 7 , exhibit high affinity for the hM1 receptor with Ki values in the low nanomolar range, along with excellent selectivity over the other subtypes, especially hM2.[1]

Experimental Protocols

The characterization of 4,4'-Difluorobenzhydrol carbamates as selective M1 antagonists involved two key experimental procedures: competitive radioligand binding assays and calcium mobilization assays.

This assay was performed to determine the binding affinity of the synthesized compounds for each of the five human muscarinic acetylcholine receptor subtypes.

-

Cell Lines: Chinese hamster ovary (CHO) cells individually expressing one of the human mAChR subtypes (hM1-hM5) were used.

-

Membrane Preparation: Cell membranes were prepared from the CHO cell lines to be used in the binding experiments.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a known muscarinic antagonist, was used as the radioligand.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [³H]NMS.

-

Increasing concentrations of the test compounds (4,4'-Difluorobenzhydrol carbamates) were added to compete with the radioligand for binding to the receptors.

-

The reaction was allowed to reach equilibrium.

-

The bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using a scintillation counter.

-

-

Data Analysis: The data were used to generate competition curves, from which the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

This functional assay was used to determine whether the compounds act as agonists or antagonists at the hM1 receptor.

-

Cell Line: CHO-hM1 cells were utilized for this assay.

-

Calcium Indicator: Fluo-4, a fluorescent dye that binds to calcium, was used to measure changes in intracellular calcium concentration.

-

Procedure:

-

CHO-hM1 cells were loaded with the Fluo-4 dye.

-

The cells were then treated with the test compounds (4,4'-Difluorobenzhydrol carbamates).

-

After an incubation period, the cells were stimulated with a known M1 receptor agonist (e.g., acetylcholine).

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured over time.

-

-

Data Analysis: An antagonistic effect is observed if the pre-incubation with the test compound inhibits the calcium mobilization induced by the agonist. The results of these assays showed that all 12 tested carbamates acted as antagonists towards the hM1R in a dose-dependent manner.[1]

Conclusion

Derivatives of 4,4'-Difluorobenzhydrol, specifically its carbamates, have been demonstrated to be potent and selective antagonists of the M1 muscarinic acetylcholine receptor. Their mechanism of action involves the competitive inhibition of acetylcholine binding, leading to the blockade of the Gq-mediated signaling cascade and subsequent intracellular calcium release. The high affinity and selectivity of these compounds for the M1 receptor subtype make them promising candidates for further investigation as therapeutic agents for neurological disorders and as potential probes for positron emission tomography (PET) imaging.[1][3] The detailed experimental protocols provided herein serve as a foundation for the continued research and development of this class of compounds.

References

- 1. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M<sub>1</sub> Antagonists - ProQuest [proquest.com]

An In-depth Technical Guide to the Potential Reactivity and Stability of 4,4'-Difluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Difluorobenzhydrol is a key intermediate in the synthesis of various biologically active molecules, including selective M1 muscarinic acetylcholine receptor (mAChR) antagonists, which are of significant interest in the development of therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the potential reactivity and stability of 4,4'-Difluorobenzhydrol, drawing upon data from analogous compounds and established testing protocols. It details potential degradation pathways under various stress conditions, outlines experimental protocols for assessing its stability and reactivity, and explores its relevance in the context of M1 mAChR signaling.

Chemical and Physical Properties

4,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀F₂O | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| CAS Number | 365-24-2 | [1] |

| Melting Point | 43-49 °C | [2][3][4][5][6] |

| Boiling Point | 143 °C @ 3 mmHg | [6] |

| Appearance | White to yellowish crystalline flakes or powder | [7] |

| Solubility | Soluble in methanol, acetone; freely soluble in methylene dichloride. | General chemical knowledge |

Table 1: Physicochemical Properties of 4,4'-Difluorobenzhydrol

Potential Reactivity

The reactivity of 4,4'-Difluorobenzhydrol is primarily dictated by the hydroxyl group and the two fluorophenyl moieties. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic rings and the stability of potential carbocation intermediates.

Oxidation

Secondary alcohols like 4,4'-Difluorobenzhydrol can be oxidized to the corresponding ketone, 4,4'-difluorobenzophenone. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).[3][8][9] The reaction generally proceeds via the formation of a chromate ester followed by an elimination step.[3]

Reactions with Acids

In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water) and leading to the formation of a resonance-stabilized diarylmethyl carbocation. This carbocation can then be attacked by nucleophiles. For instance, reaction with concentrated hydrochloric acid can yield 4,4'-difluorodiphenylmethyl chloride.[7]

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides in the presence of a base.

Incompatible Materials

Based on safety data sheets for analogous compounds, 4,4'-Difluorobenzhydrol is expected to be incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Acids: Can catalyze dehydration and other reactions.

-

Acid Chlorides and Anhydrides: Can lead to acylation reactions.

Stability Profile

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many organic molecules. The stability of 4,4'-Difluorobenzhydrol is expected to be pH-dependent. While stable under neutral conditions, it may be susceptible to degradation under strongly acidic or basic conditions, potentially through catalysis of dehydration or other reactions. Quantitative data from a study on a prodrug, diacetyl nadolol, showed that its hydrolysis was significantly influenced by pH and temperature, with a much longer shelf-life at lower temperatures.[20]

Oxidative Stability

As discussed in the reactivity section, 4,4'-Difluorobenzhydrol is susceptible to oxidation. Exposure to common oxidizing agents, such as hydrogen peroxide, would likely lead to the formation of 4,4'-difluorobenzophenone.

Photostability

Many benzhydrol derivatives are known to be light-sensitive. Photostability testing is crucial to determine the potential for photodegradation. Exposure to UV and visible light could potentially lead to the formation of colored degradation products.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques to assess thermal stability.[2][21][22] These analyses can determine the decomposition temperature and identify any thermally induced phase transitions. For many organic compounds, elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.

Table 2: Summary of Potential Degradation Pathways and Products

| Stress Condition | Potential Degradation Pathway | Likely Major Degradation Product(s) |

|---|---|---|

| Acidic Hydrolysis | Acid-catalyzed dehydration and rearrangement | Di(4-fluorophenyl)methylene derivatives, oligomers |

| Basic Hydrolysis | Generally stable, potential for minor degradation | Minimal degradation expected |

| Oxidation | Oxidation of the secondary alcohol | 4,4'-Difluorobenzophenone |

| Photolysis | Photochemical degradation | Colored impurities, radical-derived products |

| Thermal | Thermal decomposition | Fragmentation products, CO, CO₂, HF |

Experimental Protocols

The following protocols are generalized procedures based on ICH guidelines and literature precedents for stability and reactivity testing of pharmaceutical intermediates.[11][18]

Synthesis of 4,4'-Difluorobenzhydrol

This procedure is adapted from the synthesis of its carbamate derivatives.[23]

-

Reduction of 4,4'-Difluorobenzophenone: To a stirred solution of 4,4'-difluorobenzophenone (1.0 equivalent) in methanol, add sodium borohydride (NaBH₄) (0.6 equivalents) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to ~4 with acetic acid.

-

Extraction: Extract the product with dichloromethane.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4,4'-Difluorobenzhydrol.

Forced Degradation Studies

A stock solution of 4,4'-Difluorobenzhydrol (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared for the following stress studies.[18][19]

-

Acidic Conditions: Treat the stock solution with 0.1 N HCl and reflux at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Conditions: Treat the stock solution with 0.1 N NaOH and reflux at 60-80°C for a specified period.

-

Neutral Conditions: Treat the stock solution with water and reflux at 60-80°C for a specified period.

-

Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period, protected from light.

-

Analysis: At each time point, withdraw a sample and analyze by HPLC.

-

Expose the stock solution (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: Analyze the samples by HPLC.

-

Expose the solid compound to dry heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Analysis: Analyze the sample by HPLC. Additionally, perform TGA and DSC analysis to determine the decomposition temperature and thermal events.

Determination of Acid Dissociation Constant (pKa)

The pKa of the hydroxyl group can be determined potentiometrically or spectrophotometrically.[17][23][24][25][26]

-

Potentiometric Titration: Dissolve a known amount of 4,4'-Difluorobenzhydrol in a suitable solvent mixture (e.g., water/methanol). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the half-equivalence point of the titration curve.

Figure 1: Experimental Workflow for Synthesis and Stability Assessment.

Relevance in Drug Development: M1 Muscarinic Acetylcholine Receptor Signaling

4,4'-Difluorobenzhydrol serves as a crucial building block for the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists.[10][23] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in cognitive functions like learning and memory.[14][27][28][29][30] Dysregulation of M1 receptor signaling is associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[13][27][30][31]

The M1 Receptor Signaling Pathway

Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade primarily through the Gq/11 family of G-proteins.[11][28] This pathway is outlined below:

-

Receptor Activation: Acetylcholine binds to the M1 receptor, causing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.[11]

Antagonists derived from 4,4'-Difluorobenzhydrol block this signaling pathway by preventing acetylcholine from binding to the M1 receptor, thereby inhibiting the downstream cellular effects. This modulation of M1 receptor activity is a key strategy in the development of novel treatments for neurological disorders.[28][29]

Figure 2: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Conclusion

4,4'-Difluorobenzhydrol is a valuable synthetic intermediate with a reactivity profile characteristic of secondary diarylmethanols. Its stability is a critical consideration for its use in pharmaceutical manufacturing. While specific quantitative data is limited, this guide provides a framework for its comprehensive stability and reactivity assessment based on established regulatory guidelines and scientific literature. Understanding these properties is paramount for ensuring the quality and safety of drug candidates derived from this important building block, particularly in the promising field of M1 muscarinic receptor modulation for the treatment of neurodegenerative diseases. Further experimental studies are warranted to generate specific quantitative data on the stability and reactivity of 4,4'-Difluorobenzhydrol to support its continued use in drug discovery and development.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. onyxipca.com [onyxipca.com]

- 8. irphouse.com [irphouse.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. database.ich.org [database.ich.org]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 22. mse.ucr.edu [mse.ucr.edu]

- 23. researchgate.net [researchgate.net]

- 24. Direct Measurement of Acid Dissociation Constants of Trace Organic Compounds at Nanomolar Levels in Aqueous Solution by Condensed Phase-Membrane Introduction Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. Muscarinic M1 Receptor Coupling to G-protein is Intact in Parkinson's Disease Dementia [pubmed.ncbi.nlm.nih.gov]

- 31. portlandpress.com [portlandpress.com]

A Technical Guide to 4,4'-Difluorobenzhydrol: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Difluorobenzhydrol, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its commercial availability and purity, outlines a typical synthesis and purification protocol, and explores its application in targeting the M1 muscarinic acetylcholine receptor signaling pathway.

Commercial Suppliers and Purity of 4,4'-Difluorobenzhydrol

4,4'-Difluorobenzhydrol is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Stated Purity | CAS Number |

| TCI America | D1795 | >98.0% (GC) | 365-24-2 |

| ChemicalBook | N/A | 99% | 365-24-2 |

| Ossila | N/A | >98% | 365-24-2 |

| Fisher Scientific | D179525G | 98.0+% | 365-24-2 |

Synthesis and Purification of 4,4'-Difluorobenzhydrol

The most common laboratory-scale synthesis of 4,4'-Difluorobenzhydrol involves the reduction of its corresponding ketone, 4,4'-difluorobenzophenone.

Experimental Protocol: Reduction of 4,4'-Difluorobenzophenone

Materials:

-

4,4'-Difluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-difluorobenzophenone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-Difluorobenzhydrol.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Dissolve the crude 4,4'-Difluorobenzhydrol in a minimal amount of a suitable hot solvent (e.g., a mixture of petroleum ether and ethyl acetate).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Methodological & Application

Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,4'-Difluorobenzhydrol, a key precursor in the development of various pharmaceutical agents. This document details its application in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists and the calcium channel blocker, Flunarizine. Included are detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant signaling pathways.

Introduction to 4,4'-Difluorobenzhydrol in Medicinal Chemistry

4,4'-Difluorobenzhydrol is a versatile diarylmethanol derivative that serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of two fluorine atoms on the phenyl rings significantly influences the lipophilicity, metabolic stability, and binding affinity of the final compounds, making it an attractive scaffold for drug discovery. Its primary applications lie in the synthesis of central nervous system (CNS) active agents, including antipsychotics and treatments for neurological disorders.

Application 1: Synthesis of Selective M1 Muscarinic Acetylcholine Receptor Antagonists

Selective M1 muscarinic acetylcholine receptor antagonists are promising therapeutic agents for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. 4,4'-Difluorobenzhydrol can be readily incorporated into carbamate derivatives that exhibit high affinity and selectivity for the M1 receptor.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates[1]

This protocol outlines a two-step synthesis of 4,4'-difluorobenzhydrol carbamates from a primary or secondary amine.

Step 1: Formation of the Carbamoylimidazole Intermediate

-

To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in a single portion at ambient temperature.

-

Stir the resulting reaction mixture at the same temperature for 12 hours.

Step 2: Reaction with 4,4'-Difluorobenzhydrol

-

In a separate, ice-cooled flask, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 equivalents) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M).

-

Stir the mixture for 30 minutes at ambient temperature to form the sodium alkoxide.

-

Add the prepared alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

-

Stir the resulting mixture for 24 hours.

-

Remove the volatiles under reduced pressure.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water (2 x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (0–10% MeOH in CH₂Cl₂) to yield the desired carbamate.

Quantitative Data for Synthesized M1 Antagonists[1]

| Compound | Amine Precursor | Yield (%) | Melting Point (°C) |

| 1 | 1-Methylpiperazine | 34 | 106–108 |

| 2 | 1-Methyl-1,4-diazepane | 38 | 64–66 |

| 6 | 1-Methylpiperidin-4-amine | 22 | 159–161 |

| 7 | 1-Methylpiperidin-3-amine | 34 | 118–119 |

Signaling Pathway of M1 Muscarinic Acetylcholine Receptors

M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple through Gq/11 proteins.[3] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[3]

Application 2: Synthesis of Flunarizine

Flunarizine is a selective calcium channel antagonist used for the prophylaxis of migraine, and in the management of vertigo and other neurological disorders.[4][5][6] The synthesis of Flunarizine can be achieved via the N-alkylation of N-cinnamylpiperazine with a 4,4'-difluorobenzhydryl halide, which is derived from 4,4'-Difluorobenzhydrol.

Experimental Protocol: Synthesis of Flunarizine from 4,4'-Difluorobenzhydrol

This protocol describes a two-step synthesis of Flunarizine starting from 4,4'-Difluorobenzhydrol.

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride [7]

-

To 4,4'-Difluorobenzhydrol (1.0 equivalent), add thionyl chloride (3.0 equivalents) under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add water to the reaction mixture, followed by extraction with a suitable organic solvent (e.g., benzene or toluene).

-

Wash the organic layer successively with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride.

-

The crude product can be used in the next step without further purification, or purified by column chromatography on silica gel.

Step 2: N-alkylation of N-cinnamylpiperazine to yield Flunarizine [7]

-

Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate, 2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-